molecular formula C22H18F2N2O3S B2642884 2-fluoro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 941971-62-6

2-fluoro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No. B2642884
CAS RN: 941971-62-6
M. Wt: 428.45
InChI Key: DVPPEQDAIYUWNU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the sources I found .

Scientific Research Applications

Anticancer Activity

Compounds structurally related to "2-fluoro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide" have been investigated for their anticancer properties. For instance, a study on sulfonamide derivatives showed promising cytotoxic activity against breast and colon cancer cell lines, highlighting their potential as anticancer agents. Specifically, one compound exhibited potent activity against breast cancer cells, emphasizing the significance of sulfonamide derivatives in cancer research (Ghorab et al., 2015).

Imaging Applications

Fluorine-containing benzamide analogs have been developed for positron emission tomography (PET) imaging of sigma-2 receptor status in solid tumors. These compounds demonstrate high tumor uptake and favorable tumor/normal tissue ratios, suggesting their utility in diagnosing and monitoring cancer (Tu et al., 2007).

Detection and Imaging in Biological Systems

A novel two-photon fluorescent probe based on a benzamide derivative was developed for detecting 1, 4-dithiothreitol (DTT) with high sensitivity and specificity. This probe's fast response and low detection limit make it suitable for one- and two-photon imaging in cells, providing a tool for studying redox processes in biological systems (Sun et al., 2018).

Antimicrobial Activity

Research on fluoro-substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole structures has shown significant antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. These findings indicate the therapeutic potential of such compounds in treating various infections and inflammatory conditions (Patel et al., 2009).

Material Science Applications

In the realm of materials science, phosphoric acid-doped sulfonated poly(tetra phenyl isoquinoline ether sulfone) copolymers have been synthesized for high-temperature proton exchange membrane applications. These materials exhibit strong acid-base interactions, high ion exchange capacity, and proton conductivity, making them suitable for fuel cell technologies (Seo et al., 2013).

Mechanism of Action

The mechanism of action of this compound is not specified in the available sources .

Safety and Hazards

While safety and hazards data specifically for this compound are not available, it’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions or applications of this compound are not specified in the available sources .

properties

IUPAC Name

2-fluoro-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F2N2O3S/c23-16-7-10-18(11-8-16)30(28,29)26-13-3-4-15-14-17(9-12-21(15)26)25-22(27)19-5-1-2-6-20(19)24/h1-2,5-12,14H,3-4,13H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVPPEQDAIYUWNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3F)N(C1)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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